molecular formula C3H5ClSi B14703995 Chlorovinyl-(methyl)silane

Chlorovinyl-(methyl)silane

Cat. No.: B14703995
M. Wt: 104.61 g/mol
InChI Key: DYQQBBCIATUAKR-UHFFFAOYSA-N
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Description

(2-Chloroethenyl)(methyl)silane is an organosilicon compound with the molecular formula C3H7ClSi. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various organosilicon compounds. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloroethenyl)(methyl)silane can be synthesized through several methods. One common method involves the reaction of vinyl chloride with methylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, (2-Chloroethenyl)(methyl)silane is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is catalyzed by transition metal catalysts, and the product is purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethenyl)(methyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles and nucleophiles.

    Polymerization: It can undergo polymerization to form organosilicon polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents like water or alcohol.

    Addition Reactions: Reagents such as hydrogen chloride or bromine are used, and the reactions are conducted under mild conditions to prevent side reactions.

    Polymerization: Catalysts like platinum or palladium are used to initiate the polymerization process.

Major Products Formed

    Substitution Reactions: Products include (2-hydroxyethenyl)(methyl)silane and (2-aminoethenyl)(methyl)silane.

    Addition Reactions: Products include (2-chloro-1,2-dibromoethyl)(methyl)silane.

    Polymerization: Products include various organosilicon polymers with different properties depending on the reaction conditions.

Scientific Research Applications

(2-Chloroethenyl)(methyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: It is used in the modification of biomolecules to study their interactions and functions.

    Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-Chloroethenyl)(methyl)silane involves its reactivity with various nucleophiles and electrophiles. The vinyl group allows for addition reactions, while the chlorine atom can be substituted by other functional groups. These reactions enable the compound to form a wide range of derivatives with different properties and applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Similar in that it contains a silicon-chlorine bond, but it lacks the vinyl group, making it less versatile in addition reactions.

    Chlorodimethylsilane: Similar structure but with two methyl groups instead of one vinyl group, leading to different reactivity and applications.

Uniqueness

(2-Chloroethenyl)(methyl)silane is unique due to the presence of both a vinyl group and a chlorine atom, allowing it to participate in a wider range of chemical reactions compared to its counterparts. This dual functionality makes it a valuable intermediate in the synthesis of complex organosilicon compounds.

Properties

Molecular Formula

C3H5ClSi

Molecular Weight

104.61 g/mol

InChI

InChI=1S/C3H5ClSi/c1-5-3-2-4/h2-3H,1H3

InChI Key

DYQQBBCIATUAKR-UHFFFAOYSA-N

Canonical SMILES

C[Si]C=CCl

Origin of Product

United States

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